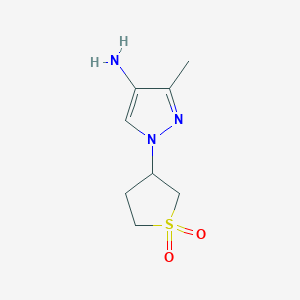

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Description

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione is a heterocyclic compound featuring a 1λ⁶-thiolane-1,1-dione (a sulfone-containing five-membered ring) substituted at the 3-position with a 4-amino-3-methylpyrazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in kinase inhibition and enzyme-targeted therapies .

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H13N3O2S/c1-6-8(9)4-11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3 |

InChI Key |

FASQCSVRSZQIPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves:

- Stepwise or one-pot construction of the pyrazole ring from hydrazine derivatives and β-dicarbonyl compounds.

- Subsequent attachment of the pyrazole moiety to the thiolane ring.

- Oxidation of the thiolane ring to the corresponding sulfone (1,1-dioxide).

This approach aligns with general methods for pyrazole-thiolane derivatives, as reported in related heterocyclic syntheses.

Detailed Synthetic Route

A representative synthetic route based on literature analogs and known procedures includes:

One-Pot Multi-Component Synthesis

Recent studies demonstrate that pyrazole-thiolane derivatives can be synthesized via multi-component one-pot reactions, combining hydrazine, β-diketones, aldehydes, and thiolane precursors in the presence of organic bases like triethylamine, often under reflux in ethanol or similar solvents.

- This method improves yield and reduces purification steps.

- Triethylamine facilitates ring closure and substitution reactions.

- Reaction monitoring by NMR and IR confirms formation of characteristic functional groups (e.g., C=O stretching at ~1680 cm⁻¹, NH stretching at ~3135 cm⁻¹).

Experimental Findings and Optimization

Reaction Conditions and Yields

- Triethylamine at reflux temperature is the most effective for the thiolane ring formation and pyrazole attachment.

- Reaction time typically ranges from 4 to 12 hours depending on scale and solvent.

Spectroscopic Characterization

- FT-IR : Strong bands at ~1680 cm⁻¹ (C=O sulfone), 3130-3150 cm⁻¹ (NH stretching).

- ¹H-NMR : Methyl groups on pyrazole ring appear as singlets around 2.2–3.0 ppm; NH protons appear near 7.4 ppm; pyrazole ring proton singlet near 6.0 ppm.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight 215.28 g/mol confirms molecular formula C8H13N3O2S.

Comparative Table of Preparation Methods

Summary and Recommendations

- The most efficient preparation of this compound involves a one-pot multi-component reaction using hydrazine derivatives, acetylacetone, and thiolane precursors in the presence of triethylamine under reflux conditions.

- Careful control of oxidation conditions is essential to obtain the sulfone thiolane ring without degradation.

- Spectroscopic data confirm the successful synthesis and purity of the target compound.

- Optimization of reaction parameters such as solvent, temperature, and base improves yield and selectivity.

This preparation methodology aligns with current best practices in heterocyclic and sulfone chemistry, supported by spectral and crystallographic data from recent peer-reviewed studies.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrazole ring or the thiolane moiety.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the pyrazole ring or thiolane moiety.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiepileptic Activity : Recent studies have indicated that compounds similar to 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione exhibit antiepileptic properties. The incorporation of specific functional groups has been shown to enhance their efficacy in animal models, suggesting that this compound could be further explored for its potential in treating epilepsy .

Anxiolytic Effects : The compound's structural analogs have demonstrated anxiolytic effects in preclinical studies. The pyrazole moiety is known to interact with GABA receptors, which are critical in anxiety modulation. This opens avenues for developing new anxiolytic medications based on this scaffold .

Pharmacology

Metabolic Stability : The metabolic stability of this compound has been evaluated using liver microsome assays. Results indicate that modifications to the thiolane ring can significantly enhance metabolic stability, which is a crucial factor in drug development .

Bioavailability Studies : In vitro studies have shown that this compound has favorable permeability characteristics across biological membranes, making it a candidate for oral administration routes. The low efflux ratio observed suggests potential for effective systemic circulation post-administration .

Potential Therapeutic Uses

Pain Management : Preliminary data suggest that this compound may possess analgesic properties. Its mechanism of action could involve modulation of pain pathways similar to other known analgesics .

Neuroprotective Effects : Ongoing research is investigating the neuroprotective potential of this compound against oxidative stress and neuroinflammation, which are common pathways involved in neurodegenerative diseases .

Study 1: Antiepileptic Activity Evaluation

In a study conducted on mouse models, various derivatives of the pyrazole scaffold were tested for their ability to reduce seizure frequency and severity. Among them, this compound showed significant reductions in seizure activity compared to control groups .

Study 2: Anxiolytic Properties Assessment

A series of behavioral tests were performed to assess the anxiolytic effects of the compound in rodent models. Results indicated a dose-dependent reduction in anxiety-like behaviors when administered prior to stress-inducing stimuli .

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiolane moiety may also play a role in modulating the compound’s activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents on the pyrazole ring and modifications to the sulfone-containing core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Solubility Amino and Methyl Groups (Target Compound): The 4-amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water or DMSO). Bromo Substituent (): The electron-withdrawing bromo group reduces electron density on the pyrazole, making it amenable to cross-coupling reactions (e.g., Suzuki-Miyaura). However, it decreases solubility compared to the amino analog . Imidazopyridine Hybrid (): The bulky imidazopyridine substituent increases steric hindrance, likely reducing metabolic clearance but complicating synthesis (57% yield reported) .

Biological Activity The target compound’s amino group may interact with enzymatic active sites (e.g., ATP-binding pockets in kinases), while the bromo analog’s lack of H-bond donors limits such interactions. The imidazopyridine hybrid’s extended π-system could enhance binding to hydrophobic pockets .

Synthetic Accessibility The bromo analog is commercially available (Aaron Chemicals LLC) and serves as a versatile intermediate . The target compound likely requires multi-step synthesis, including protection/deprotection of the amino group, as seen in similar pyrazole sulfone syntheses () .

Crystallographic and Packing Behavior Hydrogen-bonding patterns in the target compound (via NH₂) may resemble those in sulfone-pyrazole derivatives, forming dimers or chains in the solid state (). In contrast, the bromo analog’s lack of H-bond donors may lead to less ordered packing .

Biological Activity

3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound notable for its unique structural features, which include a pyrazole ring and a thiolane-1,1-dione moiety. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Structural Overview

The molecular formula for this compound is . The compound features:

- Pyrazole Ring : Contributes to the compound's reactivity and potential biological interactions.

- Thiolane Moiety : The sulfur atom in the thiolane ring can participate in various chemical reactions, enhancing the compound's bioactivity.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C8H13N3O2S |

| Pyrazole Substitution | Amino and methyl groups |

| Thiolane Structure | Contains a sulfur atom |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Hydrogen Bonding : The amino group and pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function.

- Cellular Interaction : The thiolane moiety may modulate the compound’s activity by interacting with cellular components, potentially affecting cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tubulin polymerization, a key process in cell division, thereby exerting antitumor effects .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. The presence of the amino group enhances its ability to interact with inflammatory mediators, suggesting a role in modulating inflammatory responses .

Study 1: Antitumor Activity

A study investigated the antitumor activity of various pyrazole derivatives, including this compound. The results demonstrated that subtle modifications in the structure could significantly influence biological activity. Specifically, compounds with enhanced lipophilicity showed greater efficacy in penetrating cellular membranes and exhibiting cytotoxic effects on cancer cell lines .

Study 2: Inhibition of Inflammatory Pathways

Another research effort focused on evaluating the anti-inflammatory effects of this compound. Results indicated that it effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane | Pyrazole & thiolane moiety | Anticancer, anti-inflammatory |

| 3-(5-amino-1H-pyrazol-1-yl)-thiolane | Lacks methyl substitution | Moderate antibacterial activity |

| N-(2-Aminoethyl)-pyrazole derivatives | No thiolane ring | Neuroprotective properties |

This comparison highlights how variations in substituents can influence biological activity and therapeutic potential. The unique combination of the thiolane ring with the pyrazole core sets 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane apart from other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.